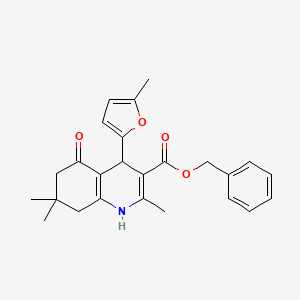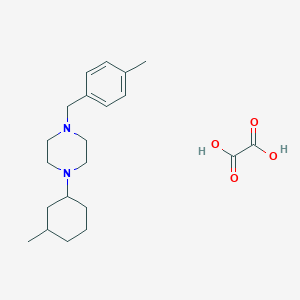![molecular formula C17H17ClO4 B5144941 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as CPMEB, is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of aldehydes and is known for its unique chemical structure. The purpose of
Wirkmechanismus
The mechanism of action of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, cancer, and fibrosis. This compound has been reported to inhibit the NF-κB pathway, which is a key pathway involved in inflammation and cancer. This compound has also been shown to inhibit the TGF-β pathway, which is a key pathway involved in fibrosis. In addition, this compound has been shown to activate the Nrf2 pathway, which is a key pathway involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In fibroblasts, this compound has been shown to inhibit collagen production and reduce fibrosis. In immune cells, this compound has been shown to modulate cytokine production and reduce inflammation. In animal models of diseases, this compound has been shown to reduce fibrosis, inflammation, and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cells and tissues. Another advantage is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret its effects in different cell types and animal models.
Zukünftige Richtungen
There are several future directions for 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in different animal models of diseases and explore its potential therapeutic applications. Additionally, there is a need to develop more water-soluble derivatives of this compound that can be used in a wider range of experiments. Finally, there is a need for more studies on the safety and toxicity of this compound in humans, which will be important for its potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. Its unique chemical structure and anti-inflammatory, anti-cancer, and anti-fibrotic properties make it an attractive candidate for further research. While there are still many unanswered questions about its mechanism of action and potential clinical applications, the future directions for this compound research are promising.
Synthesemethoden
The synthesis of 4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde involves the condensation of 3-methoxybenzaldehyde and 2-chlorophenyl-3-chloropropene in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to yield this compound. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for their experiments.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various diseases. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. This compound has been studied in vitro and in vivo for its effects on different cell types, including cancer cells, fibroblasts, and immune cells. This compound has also been tested in animal models of diseases, such as lung fibrosis, liver fibrosis, and cancer.
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-20-17-11-13(12-19)7-8-16(17)22-10-4-9-21-15-6-3-2-5-14(15)18/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYSVLZODYURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5144890.png)

![2-(4-butoxyphenyl)-5-(4-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5144893.png)
![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)
![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)

